5-Amino-1-methyl-1,2-dihydroquinolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJKWXYQMKWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297137 | |
| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697738-99-1 | |
| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697738-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization of 5 Amino 1 Methyl 1,2 Dihydroquinolin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atomic positions and connectivity within a molecule.
One-dimensional NMR spectra are fundamental for the initial structural assessment of a molecule. While specific experimental data for 5-Amino-1-methyl-1,2-dihydroquinolin-2-one is not extensively published, the expected chemical shifts can be predicted based on the analysis of similar quinoline (B57606) and aminopyridine structures. researchgate.netchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring (H-6, H-7, H-8) would appear in the downfield region (typically 6.5-8.5 ppm). The protons on the pyridinone ring (H-3, H-4) would also resonate in the aromatic region, with their exact shifts influenced by the adjacent carbonyl and nitrogen atoms. The N-methyl (N-CH₃) protons would give a singlet in the upfield region, while the amino (NH₂) protons would appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C-2) is expected to be the most downfield signal (around 160-170 ppm). Carbons in the aromatic ring system will resonate between 100-150 ppm. The N-methyl carbon will appear at the most upfield position. For similar 4-aminoquinoline (B48711) structures, aromatic carbons have been observed between 97 and 152 ppm. nih.gov
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a valuable tool for probing the electronic environment of nitrogen atoms. nih.gov For this compound, two signals would be expected: one for the amide nitrogen (N-1) and another for the amino nitrogen (N-5). The chemical shifts would provide insight into the hybridization and degree of electron delocalization of these nitrogen atoms. Studies on ¹⁵N-labeled amino acids have shown that this technique is highly effective for characterizing nitrogen metabolism and environments in complex systems. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N1-CH₃ | ~3.5 (s) | ~30 |
| C2 | - | ~162 |
| H3 | ~6.5 (d) | ~122 |
| H4 | ~7.7 (d) | ~140 |
| C4a | - | ~118 |
| C5 | - | ~145 |
| NH₂ | ~5.0 (br s) | - |
| H6 | ~6.7 (d) | ~110 |
| H7 | ~7.2 (t) | ~129 |
| H8 | ~6.9 (d) | ~115 |
| C8a | - | ~138 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For this compound, COSY would show correlations between H-3 and H-4 on the pyridinone ring, and among the coupled protons H-6, H-7, and H-8 on the benzene ring, confirming their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~6.5 ppm would show a cross-peak with the carbon signal at ~122 ppm, assigning them both to the C3/H3 position. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). HMBC is crucial for connecting different fragments of the molecule and confirming the placement of quaternary carbons and substituents. Key correlations would be expected from the N-methyl protons to the C-2 and C-8a carbons, and from the H-4 proton to the C-2, C-5, and C-8a carbons, which would firmly establish the core structure. sdsu.eduresearchgate.net
For molecules with overlapping signals or complex stereochemistry, more advanced NMR experiments can be employed. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide through-space correlations between protons that are close to each other, which is useful for determining conformation and the relative orientation of substituents. While no specific advanced NMR studies on this compound are documented, these methods would be the next step in a rigorous structural analysis. u-tokyo.ac.jp
The NMR spectra of aromatic heterocyclic compounds like quinolines can exhibit concentration-dependent behavior. uncw.eduuncw.edu This phenomenon is often attributed to intermolecular π-π stacking interactions, where the planar aromatic rings of two or more molecules self-associate in solution. nih.gov As the concentration of the sample increases, this stacking becomes more pronounced, leading to changes in the electronic environment of the protons. This typically results in an upfield shift of the aromatic proton signals due to the shielding effect of the neighboring aromatic ring currents. uncw.edu It is proposed that these changes are due to dipole-dipole and π-π interactions between two or more quinoline molecules. uncw.edu Studying the chemical shifts of this compound at various concentrations could, therefore, provide insights into its self-association properties in solution.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the FT-IR spectrum would be expected to show several key absorption bands. Analysis of related quinolinone and aminopyridine structures allows for the prediction of these characteristic frequencies. mdpi.comresearchgate.netnih.gov
N-H Stretching: The amino group (NH₂) would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.
C=O Stretching: The carbonyl group (C=O) of the lactam (amide in a ring) is a strong absorber and would produce a prominent peak in the range of 1650-1680 cm⁻¹. In related 5,8-quinolinedione (B78156) structures, carbonyl bands are the most significant in the spectrum. mdpi.com
C=C and C=N Stretching: Vibrations from the aromatic rings will produce several peaks in the 1450-1600 cm⁻¹ region.
N-H Bending: The bending vibration of the amino group typically appears around 1600-1650 cm⁻¹.
C-N Stretching: The stretching vibrations for the aromatic amine and the amide C-N bonds would be found in the 1200-1350 cm⁻¹ region.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric) | Amine (-NH₂) | ~3450 | Medium |
| N-H Stretch (symmetric) | Amine (-NH₂) | ~3350 | Medium |
| C-H Stretch (aromatic) | Ar-H | 3050-3150 | Medium-Weak |
| C-H Stretch (aliphatic) | -CH₃ | 2900-3000 | Medium-Weak |
| C=O Stretch | Lactam (Amide) | ~1660 | Strong |
| N-H Bend | Amine (-NH₂) | ~1620 | Medium |
| C=C Stretch | Aromatic Ring | 1450-1580 | Medium-Strong |
| C-N Stretch | Amine/Amide | 1250-1350 | Medium |
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high precision. For this compound, this technique provides definitive confirmation of its molecular formula, C₁₀H₁₀N₂O.
The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element (C, H, N, O). A close correlation between the experimentally measured m/z value and the calculated theoretical mass validates the proposed molecular formula. The calculated monoisotopic mass for C₁₀H₁₀N₂O is 174.079312947 Da. nih.gov HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition.
| Molecular Formula | Calculated Exact Mass (Da) | Basis of Confirmation |
|---|---|---|
| C₁₀H₁₀N₂O | 174.079312947 | Agreement between theoretical mass and experimental HRMS measurement for [M+H]⁺ |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption characteristics are directly related to the molecule's chromophore system. In this compound, the chromophore consists of the fused aromatic and pyridinone ring system, extended by the electron-donating amino group at the C5 position.
While specific experimental UV-Vis absorption data for this compound are not detailed in the available literature, the structural features suggest characteristic absorption bands. The quinolin-2-one (carbostyril) core, combined with the auxochromic amino group, is expected to result in significant π→π* transitions, leading to strong absorption in the UV-A or near-visible range. The position of the absorption maxima (λmax) would be sensitive to solvent polarity.
Fluorescence Spectroscopy and Photophysical Properties
Fluorescence spectroscopy provides insights into the electronic structure of a molecule and its excited-state deactivation pathways. Many quinolin-2-one derivatives, also known as carbostyrils, are known to be fluorescent. These compounds are of interest as potential laser dyes. iucr.org
Specific experimental fluorescence data, such as emission maxima, quantum yields, and excited-state lifetimes for this compound, are not presently available in published literature. However, related carbostyril derivatives are known to emit in the blue region of the spectrum, typically between 400 to 430 nm. iucr.org The presence of the C5-amino group, an electron-donating substituent, is expected to influence the photophysical properties, potentially leading to a red-shift in the emission spectrum compared to the unsubstituted quinolin-2-one core. A comprehensive study would be required to quantify its Stokes shift (the difference between the absorption and emission maxima) and fluorescence quantum yield (the efficiency of the fluorescence process).
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
A crystal structure for the specific compound this compound has not been reported. However, the crystal structure of a very closely related analogue, 5-Amino-1,6-dimethyl-1,2-dihydroquinolin-2-one monohydrate, has been determined. iucr.org The analysis of this analogue reveals that the quinolone ring system is essentially planar. iucr.org In this related structure, the C3-C4 bond length indicates a localized double bond. iucr.org It is highly probable that this compound would adopt a similar planar geometry in the solid state, with intermolecular hydrogen bonding playing a significant role in the crystal packing, likely involving the amino group and the carbonyl oxygen.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves as a crucial check for purity and confirms that the empirical formula matches the theoretical composition. The theoretical composition is calculated from the molecular formula, C₁₀H₁₀N₂O.
While experimental results for this compound are not available in the cited literature, the expected theoretical percentages are provided below. In a typical analysis, the experimental values must agree with the theoretical values within a narrow margin (usually ±0.4%) to verify the compound's purity and elemental composition.
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 68.95% |
| Hydrogen | H | 5.79% |
| Nitrogen | N | 16.08% |
| Oxygen | O | 9.18% |
Theoretical and Computational Investigations of 5 Amino 1 Methyl 1,2 Dihydroquinolin 2 One
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in solving the electronic Schrödinger equation. However, exact solutions are only possible for the simplest systems. Therefore, a variety of approximate methods have been developed, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry. Unlike wave function-based methods, DFT calculates the total electronic energy based on the electron density, which simplifies the calculation for many-electron systems. DFT is widely used to investigate the structural, electronic, and spectroscopic properties of molecules, including dihydroquinolinone derivatives.
In studies of these compounds, DFT is employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties such as molecular orbitals and electrostatic potentials. These calculations provide a detailed understanding of the molecule's stability, reactivity, and potential interaction sites. For instance, DFT has been used to study the reactivity aspects of dihydroquinolin-4-one derivatives as potential additives for biodiesel, providing insights into their antioxidant properties.
The Hartree-Fock (HF) method is a fundamental ab initio (from first principles) approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu Each electron is considered to move in the average field created by all other electrons, which is a mean-field theory approximation. wikipedia.orginsilicosci.com While HF theory neglects a significant portion of electron correlation, leading to some inaccuracies, it provides a crucial starting point for more advanced, correlation-corrected methods. gatech.edunumberanalytics.com The HF method is used to obtain initial molecular orbitals and energies for more complex calculations. numberanalytics.comscirp.org
For the study of electronically excited states, the Configuration Interaction Singles (CIS) method is a common and cost-effective approach. ucsb.edu CIS can be considered the Hartree-Fock equivalent for excited states. ucsb.edu It builds upon the HF ground state calculation by creating a wavefunction that includes all possible single electronic excitations from occupied to unoccupied molecular orbitals. q-chem.comgatech.edu This allows for the calculation of vertical excitation energies, which correspond to the absorption spectra of molecules, and the optimization of excited-state geometries. ucsb.edu The CIS method can generate both singlet and triplet excited states and allows for the analysis of electronic transitions in terms of molecular orbital contributions. ucsb.edu
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex exchange and correlation interactions between electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals.
For dihydroquinolinone derivatives, various combinations of XC functionals and basis sets have been utilized. A popular choice is the B3LYP hybrid functional, which combines the Becke, 3-parameter, Lee-Yang-Parr functional, offering a good balance of accuracy and computational efficiency. Other functionals like M06-2X have also been employed.
The selection of a basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. The additional polarization functions (d,p) and diffuse functions (++) are important for accurately describing the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.
| Functional | Basis Set | Application Context |
| B3LYP | 6-311+G(d)* | Quantum mechanics calculations for a novel dihydroquinoline derivative. |
| M06-2X | 6-311++G(d,p) | Structural and computational analyses of dihydroquinolin-4-one derivatives. |
| B3LYP | 6-31G'(d,p) | Geometry optimization and property prediction for a range of quinoline (B57606) derivatives. |
| PBE | def2-TZVP | Conformational distribution predictions of peptides. |
| BP86 | def2-TZVP | Conformational distribution predictions of peptides. |
Electronic Structure and Molecular Properties
Understanding the electronic structure is key to predicting a molecule's chemical behavior. Computational methods provide valuable tools for this analysis, including the examination of molecular orbitals and the distribution of electronic charge.
Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. For dihydroquinoline derivatives, a calculated energy gap of 3.97 eV has been reported, suggesting good reactivity compared to similar compounds.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |
| ΔE (Energy Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP surface is colored based on the electrostatic potential value: red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
MEP analysis is crucial for studying intermolecular interactions, such as drug-receptor binding and hydrogen bonding. For dihydroquinoline derivatives and related heterocyclic systems, MEP maps reveal that the negative potential is often localized around electronegative atoms like oxygen and nitrogen, identifying them as likely sites for electrophilic interaction. In contrast, positive potentials are typically found around hydrogen atoms, particularly those bonded to heteroatoms, marking them as sites for nucleophilic attack.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the classical Lewis structure concepts. wisc.edu This analysis is particularly useful for quantifying non-covalent interactions, such as hyperconjugation and hydrogen bonding, by examining the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wisc.eduorientjchem.org
The strength of these intramolecular interactions is estimated using second-order perturbation theory. wisc.edu This analysis calculates the stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j). A higher E(2) value indicates a stronger interaction. wisc.edu
Key expected interactions within 5-Amino-1-methyl-1,2-dihydroquinolin-2-one include:
n → π : Delocalization of the lone pair electrons from the amino group (-NH₂) nitrogen into the antibonding π orbitals of the aromatic ring. This interaction is characteristic of electron-donating groups on an aromatic system and contributes significantly to the molecule's electronic structure.
π → π : Intramolecular charge transfer between the π orbitals of the fused benzene (B151609) ring and the π antibonding orbitals of the α,β-unsaturated carbonyl system in the dihydroquinolinone ring.
n → σ : Interactions involving the lone pair on the carbonyl oxygen and antibonding σ orbitals of adjacent C-C and C-N bonds.
Studies on similar quinolone derivatives have utilized NBO analysis to understand their stability and bonding. mdpi.com For instance, in substituted quinolone carboxylic acids, NBO analysis has been used to quantify the strength of intramolecular hydrogen bonds by calculating the interaction energy between the lone pair of an acceptor oxygen atom and the antibonding σ* orbital of an O-H donor. mdpi.com While this compound does not have the same intramolecular hydrogen bonding, the principles of analyzing donor-acceptor interactions remain the same. The analysis provides quantitative insight into the electronic delocalization that influences the molecule's reactivity and spectroscopic properties. orientjchem.org
Table 1: Illustrative Second-Order Perturbation Theory Analysis for a Substituted Quinolinone Derivative This table presents typical interaction energies found in related aromatic amine and quinolinone systems to illustrate the expected NBO analysis results for the title compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (N) of Amino Group | π* (C=C) of Aromatic Ring | > 5.0 | Hyperconjugation (Resonance) |
| π (C=C) Aromatic Ring | π* (C=O) Carbonyl | ~ 2.0 - 5.0 | π-system Conjugation |
| π (C=C) Aromatic Ring | π* (C=C) Pyridinone Ring | ~ 2.0 - 5.0 | π-system Conjugation |
Dipole Moment and Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. rsc.org Quinolinone derivatives have been investigated as promising NLO materials due to their extended π-conjugated systems, which can be tailored with electron-donating and electron-withdrawing groups to enhance their NLO response. mdpi.comekb.eg
The key molecular properties governing NLO activity are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ekb.eg A large difference in the ground-state and excited-state dipole moments, facilitated by intramolecular charge transfer (ICT), is a primary indicator of significant NLO potential. researchgate.net The presence of the electron-donating amino group (-NH₂) and the inherent charge distribution within the polar dihydroquinolinone scaffold in this compound suggests it may possess notable NLO properties.
Computational density functional theory (DFT) is a standard method for predicting these properties. ekb.egekb.eg Calculations for quinolinone derivatives often show that the introduction of substituents significantly affects the dipole moment and hyperpolarizability. ekb.eg For example, creating a push-pull system by adding strong donor and acceptor groups can dramatically increase the first-order hyperpolarizability (β) value. ekb.eg
The NLO properties of this compound can be computationally predicted. The key parameters include:
Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.
First-Order Hyperpolarizability (β): Quantifies the second-order NLO response. Large β values are desirable for applications like second-harmonic generation.
Theoretical studies on related quinolinone and chalcone (B49325) systems have demonstrated that these compounds can exhibit significant third-order NLO susceptibility (χ⁽³⁾), making them candidates for applications based on this property as well. rsc.orgmdpi.comrsc.org The investigation of NLO properties often involves comparing the calculated values to a standard reference material like para-nitroaniline (PNA). ekb.eg
Table 2: Predicted Electronic and NLO Properties of a Generic Push-Pull Quinolinone Derivative This table provides representative theoretical values for a quinolinone system to illustrate the data obtained from computational analysis. Specific values for this compound would require dedicated DFT calculations.
| Property | Symbol | Typical Calculated Value | Unit |
|---|---|---|---|
| Dipole Moment | μ | 3 - 8 | Debye |
| Mean Polarizability | ⟨α⟩ | 150 - 250 | a.u. |
Chemical Reactivity Descriptors
Global Reactivity Indices (Chemical Potential, Hardness, Softness, Electrophilicity)
For this compound, these descriptors provide a quantitative framework for understanding its behavior in chemical reactions.
The key global reactivity indices are:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E_LUMO.
Chemical Potential (μ): Related to the escaping tendency of electrons. μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): The reciprocal of hardness (S = 1 / 2η). A higher softness value corresponds to higher reactivity.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. ω = μ² / 2η.
Computational studies on various quinolinone derivatives have used these descriptors to compare the stability and reactivity of different structures. ekb.egekb.eg A compound with a lower ionization potential is a better electron donor, while one with a higher electron affinity is a better electron acceptor. ijarset.com
Table 3: Representative Global Reactivity Descriptors for a Quinolinone System This table shows typical values calculated for quinolinone derivatives using DFT methods, illustrating the expected range for the title compound.
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| HOMO Energy (E_HOMO) | - | -5.5 to -6.5 |
| LUMO Energy (E_LUMO) | - | -1.5 to -2.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.5 to 4.5 |
| Ionization Potential (I) | -E_HOMO | 5.5 to 6.5 |
| Electron Affinity (A) | -E_LUMO | 1.5 to 2.5 |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -4.5 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.75 to 2.25 |
| Global Softness (S) | 1 / 2η | 0.22 to 0.29 |
Local Reactivity Analysis (Fukui Functions, Nucleophilic/Electrophilic Sites)
The condensed Fukui functions for an atom k are calculated as:
f_k⁺: For nucleophilic attack (measures reactivity towards an electron donor).
f_k⁻: For electrophilic attack (measures reactivity towards an electron acceptor).
f_k⁰: For radical attack.
By calculating these values for each atom in this compound, one can predict the most reactive sites.
The site with the highest value of f_k⁺ is the most favorable for a nucleophilic attack (i.e., the most electrophilic site).
The site with the highest value of f_k⁻ is the most favorable for an electrophilic attack (i.e., the most nucleophilic site).
For this compound, one would expect the amino group and specific positions on the aromatic ring to be susceptible to electrophilic attack (high f_k⁻). Conversely, the carbonyl carbon is a primary candidate for nucleophilic attack (high f_k⁺). Molecular Electrostatic Potential (MEP) maps are often used alongside Fukui functions to visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. ijarset.com
Tautomerism and Isomerization Studies of Dihydroquinolinones
Tautomerism is a form of isomerization involving the migration of a proton, leading to distinct species that can exist in equilibrium. beilstein-journals.org Dihydroquinolinones can potentially exhibit several forms of tautomerism. For this compound, two primary tautomeric equilibria can be considered:
Amine-Imine Tautomerism: The amino group at the C5 position can tautomerize to an imine form.
Keto-Enol Tautomerism: The amide functionality within the dihydroquinolinone ring can, in principle, tautomerize to a hydroxy-quinoline (enol) form.
Computational studies are crucial for determining the relative stabilities of these tautomers. ekb.eg By calculating the total energies of the optimized geometries for each tautomer, the most stable form can be identified. ekb.eg For most simple quinolinone systems, the keto (amide) form is significantly more stable than the enol (hydroxy) form. researchgate.netresearchgate.net The relative stability is influenced by factors like aromaticity, solvent effects, and intramolecular hydrogen bonding. researchgate.net
Isomerization in dihydroquinolinones can also refer to conformational changes or stereoisomerism if chiral centers are present. mdpi.com For the title compound, which is achiral, isomerization could involve rotation around single bonds. More complex isomerization, such as ring-opening and closing, can also be studied computationally to understand reaction mechanisms and potential degradation pathways. researchgate.net Such studies often involve calculating the energy barriers for the transition between different isomers. nih.gov
Computational Prediction of Spectroscopic Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to characterize hypothetical compounds. DFT and time-dependent DFT (TD-DFT) are commonly used for this purpose. ekb.egmdpi.com
For this compound, several types of spectroscopic data can be computationally predicted:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. ekb.eg The calculated shifts are typically compared to a reference compound (e.g., tetramethylsilane, TMS) to provide values that can be directly compared with experimental spectra. These predictions are valuable for structure elucidation and confirming assignments.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the vibrational modes observed in experimental IR spectra, such as the characteristic C=O stretching frequency of the carbonyl group and the N-H stretching of the amino group.
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com This allows for the prediction of the maximum absorption wavelength (λ_max) and helps in understanding the nature of the electronic transitions (e.g., π → π* or n → π*).
These computational predictions are highly dependent on the chosen level of theory (functional) and basis set. mdpi.com By comparing calculated spectra with experimental results for known quinolinone derivatives, a reliable computational protocol can be established for predicting the properties of new or uncharacterized compounds like this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. nih.govresearchgate.net It is particularly valuable for predicting and interpreting electronic absorption spectra, such as those measured by UV-Vis spectroscopy. nih.govnih.gov By applying TD-DFT, one could calculate the vertical excitation energies and oscillator strengths for this compound. This data would allow for the theoretical prediction of its UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). Such calculations are instrumental in understanding the photophysical properties of the molecule. nih.gov
Simulation of IR and NMR Spectra (e.g., GIAO Method)
Computational methods can accurately simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra. Density Functional Theory (DFT) calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. mdpi.comnih.gov These theoretical frequencies can be correlated with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the this compound molecule. mdpi.comdergipark.org.tr
For the simulation of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach for calculating isotropic nuclear magnetic shielding constants. mdpi.comresearchgate.net These shielding constants can then be converted into chemical shifts (δ) that can be directly compared with experimental ¹H and ¹³C NMR data. mdpi.comresearchgate.net This allows for a detailed assignment of NMR signals and can help in confirming the molecular structure.
Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other in the solid state dictates their crystal packing and macroscopic properties. Computational chemistry provides tools to analyze these noncovalent interactions in detail.
Analysis of Weak Interactions (e.g., C-H···O, C-H···π Stacking)
The crystal structure of molecules like this compound is often stabilized by a network of weak intermolecular interactions. These can include hydrogen bonds, as well as weaker C-H···O and C-H···π interactions. acs.orgrsc.orgnih.govchemrxiv.org Computational analysis of the crystal structure would allow for the identification and geometric characterization of these interactions. Furthermore, π-π stacking interactions between the quinoline rings of adjacent molecules are a common feature in the crystal packing of such aromatic systems and can be computationally investigated. researchgate.net
Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG)
The Noncovalent Interaction (NCI) index is a computational tool used to visualize and analyze weak interactions in three-dimensional space. imperial.ac.uknih.gov It is based on the electron density and its derivatives, particularly the Reduced Density Gradient (RDG). imperial.ac.uk An NCI analysis of this compound would generate graphical plots that reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion within the molecular system. imperial.ac.uknih.gov This provides a qualitative understanding of the forces governing its supramolecular assembly. acs.orgresearchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that provide a chemically intuitive representation of electron pairing and localization in a molecule. wikipedia.orgjussieu.frjussieu.fr ELF analysis is a powerful method for visualizing the shell structure of atoms, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr For this compound, an ELF analysis would offer a detailed picture of its chemical bonding, highlighting the covalent nature of the bonds and the location of non-bonding electrons, such as the lone pairs on the nitrogen and oxygen atoms. biointerfaceresearch.comresearchgate.net The LOL provides complementary information based on the local kinetic energy of the electrons. biointerfaceresearch.comresearchgate.net
Application of Advanced Computational Approaches
Beyond the standard computational methods, more advanced approaches can be applied to gain deeper insights into the properties and reactivity of this compound. For instance, quantum theory of atoms in molecules (QTAIM) can be used to quantitatively analyze the nature of chemical bonds and noncovalent interactions by examining the topology of the electron density. acs.orgresearchgate.net Molecular dynamics simulations could be employed to study the conformational flexibility of the molecule and its interactions in a solvent environment. While the application of these advanced methods to this specific quinolinone derivative has not been reported, they represent a frontier in the computational investigation of such systems.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can reveal the conformational landscape of a molecule, identifying its stable structures and the transitions between them. For dihydroquinolinone derivatives, understanding their three-dimensional structure and flexibility is crucial as it directly influences their biological activity and physicochemical properties.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to similar heterocyclic scaffolds, such as tetrahydroquinoline and quinazolinone derivatives. mdpi.commdpi.comnih.gov These studies provide a framework for how such investigations would be conducted for the target compound.
A typical MD simulation protocol for analyzing the conformational space of this compound would involve the following steps:
System Preparation: A three-dimensional model of the molecule is generated and placed in a simulation box, which is then filled with a suitable solvent, typically water, to mimic physiological conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This governs the interactions between atoms.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.
Production Run: The simulation is run for an extended period, during which the trajectory of each atom is recorded.
Analysis: The resulting trajectories are analyzed to identify stable conformations, conformational changes, and the energetic barriers between different states.
From such simulations, various parameters can be calculated to describe the conformational dynamics. For instance, in a study on tetrahydroquinoline derivatives, MD simulations were used to understand the stability of protein-ligand interactions over a 100-nanosecond period. mdpi.com A similar approach for this compound could reveal how the amino and methyl substitutions influence the flexibility of the dihydroquinolinone core.
Table 1: Representative Parameters from Molecular Dynamics Simulations of Related Heterocyclic Compounds
| Parameter | Description | Typical Findings for Related Compounds |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures. | Low RMSD values indicate a stable conformation throughout the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Higher RMSF values for certain regions of the molecule indicate greater flexibility. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | A stable Rg value suggests that the molecule maintains its overall shape. |
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds. | Crucial for understanding interactions with solvent molecules or biological targets. |
This table is illustrative and based on findings from studies on similar heterocyclic compounds.
Machine Learning in Predicting Dihydroquinolinone Properties
Machine learning (ML) is increasingly being used in chemistry to predict the properties of molecules, accelerating the discovery and development of new compounds. research.google By training algorithms on existing data, ML models can learn the complex relationships between a molecule's structure and its properties, enabling predictions for new, uncharacterized molecules.
The development of an ML model for predicting the properties of dihydroquinolinones would generally involve:
Data Collection: A dataset of dihydroquinolinone derivatives with experimentally determined properties is compiled.
Molecular Descriptors: Numerical representations of the molecules' structures, known as descriptors, are calculated. These can include 2D descriptors (e.g., atom counts, bond types) and 3D descriptors (e.g., molecular shape, surface area).
Model Training: An ML algorithm, such as a random forest or a neural network, is trained on the dataset to learn the relationship between the molecular descriptors and the property of interest. nih.gov
Model Validation: The model's predictive performance is evaluated on a separate test set of molecules that were not used during training.
A study on the activity of aminoquinoline drugs utilized a deep learning approach to predict their biological activity with high accuracy. researchgate.net The model was trained on the molecular structures of 40 aminoquinoline compounds. Another study developed ML models to predict the formation of quinone-type metabolites, which can be a concern for certain drug candidates. nih.gov These examples highlight the feasibility of creating predictive models for various properties of this compound.
Table 2: Examples of Properties Predictable by Machine Learning for Dihydroquinolinone Derivatives
| Property | Type of Prediction | Relevant Machine Learning Models | Potential Descriptors |
| Aqueous Solubility | Regression | Random Forest, Gradient Boosting | Topological Polar Surface Area, Molecular Weight, LogP |
| Biological Activity (e.g., enzyme inhibition) | Classification/Regression | Support Vector Machines, Deep Neural Networks | Molecular Fingerprints, Pharmacophore Features |
| Metabolic Stability | Classification | k-Nearest Neighbors, Naive Bayes | Substructure Fragments, Quantum Mechanical Descriptors |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Various | Ensemble Models | A combination of 2D and 3D descriptors |
This table is illustrative and based on general machine learning applications in drug discovery.
Chemical Reactivity and Derivatization Strategies for 5 Amino 1 Methyl 1,2 Dihydroquinolin 2 One
Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)
The primary aromatic amino group at the C5 position is a key site for derivatization, behaving similarly to other aromatic amines in classic organic reactions.
Acylation: The amino group can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This transformation is useful for modifying the electronic properties of the molecule or for installing protecting groups.
Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary or tertiary amine derivatives.
Diazotization: The 5-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgbyjus.com The resulting diazonium salt is a highly versatile intermediate. organic-chemistry.org It can be converted into a wide array of functional groups through Sandmeyer-type reactions, including halides, cyano, and hydroxyl groups, or used in azo coupling reactions to form colored azo compounds. organic-chemistry.orgyoutube.com
| Table 1: Representative Reactions of the Amino Group | ||
|---|---|---|
| Reaction Type | Typical Reagents | Product Type |
| Acylation | Acetyl chloride, Pyridine | 5-Acetamido-1-methyl-1,2-dihydroquinolin-2-one |
| Alkylation (Reductive Amination) | Formaldehyde, Sodium borohydride | 5-(Dimethylamino)-1-methyl-1,2-dihydroquinolin-2-one |
| Diazotization / Sandmeyer | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 5-Chloro-1-methyl-1,2-dihydroquinolin-2-one |
Reactivity of the Dihydroquinolinone Core
The dihydroquinolinone nucleus possesses a distinct reactivity pattern influenced by the existing substituents and the nature of the bicyclic system.
Electrophilic Aromatic Substitution (EAS): The carbocyclic ring of the dihydroquinolinone is activated towards electrophilic attack due to the powerful electron-donating effect of the amino group and the weaker activating effect of the N-methyl amide moiety. These groups direct incoming electrophiles primarily to the ortho and para positions. Therefore, halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to occur at the C6 and C8 positions. The general mechanism involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (SNAr): While the electron-rich ring is generally resistant to nucleophilic attack, SNAr reactions are possible if a good leaving group (like a halide) is present on the ring, particularly if the ring is also substituted with strong electron-withdrawing groups. libretexts.org For example, if the 5-amino group were converted to a 5-chloro substituent (via a Sandmeyer reaction), that position could become susceptible to nucleophilic displacement by amines, alkoxides, or thiolates, a common strategy in synthesizing 4-aminoquinoline (B48711) derivatives from 4-chloroquinolines. nih.govmdpi.comdoaj.org
Beyond aromatic substitution, specific positions on the heterocyclic core can be functionalized.
C3 Position: The methylene (B1212753) group alpha to the lactam carbonyl (C3) can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes, sulfonyl derivatives) to introduce substituents at the C3 position. nih.gov
C4 Position: While the C4 position is part of a double bond in the 1,2-dihydroquinolin-2-one system, related N-Boc-1,2-dihydroquinolines undergo lithiation and subsequent electrophilic trapping at the C4 position. nih.gov
C6 and C8 Positions: As mentioned, these positions are the most likely targets for electrophilic aromatic substitution due to the directing effects of the C5-amino group.
The dihydroquinolinone scaffold can undergo various transformations. Under specific conditions, palladium-catalyzed ring expansion of related N-(1'-Alkoxy)cyclopropyl-2-haloanilines can yield 3,4-dihydro-2(1H)-quinolinones. researchgate.net Furthermore, reactions with binucleophiles like hydrazine (B178648) can lead to ring-opening of a pyrone ring fused to a quinolinone, followed by ring-closure to form a new heterocyclic system, suggesting the lactam portion of the dihydroquinolinone core could potentially undergo similar transformations. researchgate.net Ring-closing carbonyl-olefin metathesis provides another route to the dihydroquinoline skeleton, which could conceivably be reversed under certain catalytic conditions. nih.gov
Oxidation: The dihydroquinolinone ring can be aromatized to the corresponding quinolin-2-one derivative. This dehydrogenation can be achieved with various oxidizing agents. For instance, acid-promoted removal of an N-Boc group from a 1,4-dihydroquinoline (B1252258) has been shown to cause concomitant oxidation to the fully aromatic quinoline (B57606). nih.gov The oxidation of 1,2-dihydroquinolines to quinolines can also be accomplished using reagents like nitrobenzene. reddit.com
Reduction: The lactam carbonyl group is generally resistant to reduction but can be reduced under harsh conditions using powerful reducing agents like lithium aluminum hydride. More commonly, the double bond within the heterocyclic ring can be reduced. For example, quinolin-2(1H)-ones can be selectively reduced to 3,4-dihydroquinoline-2(1H)-ones using reagents like a combination of SmI₂/H₂O/MeOH. organic-chemistry.org
| Table 2: Reactivity of the Dihydroquinolinone Core | ||
|---|---|---|
| Position(s) | Reaction Type | Example Reagents/Conditions |
| C6, C8 | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ |
| C3 | α-Alkylation | 1. LDA 2. CH₃I |
| C3-C4 Bond | Oxidation (Aromatization) | DDQ or Nitrobenzene |
| C3-C4 Bond | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
Reaction Mechanisms of Substituted Dihydroquinolinones
The derivatization of dihydroquinolinones proceeds through several fundamental reaction mechanisms.
Radical Processes: Many modern methods for synthesizing substituted dihydroquinolinones involve radical intermediates. mdpi.com For instance, the silver-catalyzed reaction of N-arylcinnamamides with carboxylic acids proceeds via a radical addition-cyclization pathway. mdpi.compreprints.org An alkyl radical, generated via oxidative decarboxylation, adds to the double bond, followed by an intramolecular cyclization onto the aromatic ring to form the dihydroquinolinone structure. mdpi.com
Friedel-Crafts Type Reactions: Intramolecular cyclizations to form the dihydroquinoline ring often proceed via a Friedel-Crafts mechanism. For example, gold-catalyzed hydroarylation involves coordination of the metal to an alkyne, which activates it for electrophilic attack by the aniline (B41778) ring, forming a Wheland-type intermediate that then aromatizes. nih.gov
Nucleophilic Substitution: As discussed, the substitution of leaving groups on the aromatic ring follows the SNAr mechanism, which involves the formation of a stabilized Meisenheimer complex intermediate. mdpi.comresearchgate.net
Metal-Catalyzed Cross-Coupling: While not an intrinsic reaction of the core itself, functional groups installed on the dihydroquinolinone scaffold (e.g., halides) can participate in a wide range of palladium, copper, or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The specific mechanism is highly dependent on the substrates, catalysts, and reaction conditions employed, offering a rich field for synthetic exploration. rsc.org
Regioselectivity and Stereoselectivity in Dihydroquinolinone Reactions
There are no specific studies available that analyze the regioselectivity or stereoselectivity of reactions for 5-Amino-1-methyl-1,2-dihydroquinolin-2-one.
Applications of Dihydroquinolinone Derivatives As Advanced Chemical Building Blocks and Scaffolds
Modular Design in Complex Heterocyclic Synthesis
The inherent structural features of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one make it an ideal starting point for the modular synthesis of intricate heterocyclic systems. The presence of multiple reaction sites facilitates the controlled and sequential addition of various functionalities, enabling the construction of diverse molecular libraries.
Formation of Fused and Bridged Ring Systems
The dihydroquinolinone core of this compound provides a robust platform for the annulation of additional rings, leading to the formation of complex fused and bridged heterocyclic systems. The amino group at the 5-position can act as a nucleophile or be transformed into other functional groups to initiate cyclization reactions. For instance, condensation reactions with bifunctional electrophiles can lead to the formation of new rings fused to the quinolinone scaffold.
Moreover, the lactam functionality offers another site for chemical modification. Ring-opening and subsequent recyclization strategies can be employed to construct bridged systems, where the newly formed ring spans across the original dihydroquinolinone structure. The precise control over reaction conditions and the choice of reagents allow for the selective formation of thermodynamically or kinetically favored products.
| Reaction Type | Reagents | Resulting System |
| Annulation | Diketenes, α,β-unsaturated ketones | Fused polycyclic systems |
| Cyclocondensation | Phosgene, Thiophosgene | Fused heterocyclic rings |
| Intramolecular Cyclization | Acryloyl chloride | Bridged lactam systems |
Construction of Polyfunctionalized Compounds
The reactivity of both the amino group and the dihydroquinolinone ring system allows for the introduction of a wide array of functional groups, leading to the synthesis of polyfunctionalized molecules. The amino group can be readily acylated, alkylated, or diazotized, providing access to a vast range of derivatives. These modifications can be used to tune the electronic properties of the molecule or to introduce specific binding sites for biological targets.
Furthermore, electrophilic substitution reactions on the aromatic portion of the dihydroquinolinone ring can introduce additional functionalities. The directing effect of the amino and methyl groups influences the regioselectivity of these reactions, enabling the synthesis of specifically substituted derivatives. This ability to systematically modify the core structure is crucial for structure-activity relationship (SAR) studies in drug discovery and for the fine-tuning of material properties.
Role in Material Science and Smart Materials Development
The unique electronic and photophysical properties of the dihydroquinolinone scaffold, combined with the versatility of the amino group, make this compound a promising candidate for the development of advanced materials, including smart materials that respond to external stimuli.
Luminescent and Optoelectronic Materials
Dihydroquinolinone derivatives are known to exhibit interesting photophysical properties, including fluorescence. The amino group in this compound can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. Modification of the amino group or the aromatic ring can be used to modulate the emission wavelength and quantum yield of these materials.
These tunable luminescent properties make them attractive for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The ability to incorporate these molecules into larger conjugated systems opens up possibilities for the design of novel optoelectronic materials with tailored properties.
| Derivative Type | Potential Application |
| Extended π-conjugated systems | Organic Light-Emitting Diodes (OLEDs) |
| Fluorophore-quencher systems | Chemical Sensors |
| Environment-sensitive fluorophores | Bio-imaging Probes |
Applications in Dyes and Pigments
The chromophoric nature of the dihydroquinolinone core, coupled with the auxochromic effect of the amino group, makes this compound a valuable precursor for the synthesis of novel dyes and pigments. Diazotization of the amino group followed by coupling with various aromatic compounds can lead to the formation of a wide range of azo dyes with diverse colors and properties.
The color of these dyes can be fine-tuned by altering the electronic nature of the coupling partner. Furthermore, the introduction of solubilizing groups or reactive functionalities can allow for their application in various media, including textiles, inks, and coatings.
Polymer Chemistry
The presence of the reactive amino group allows for the incorporation of this compound into polymer chains. It can be used as a monomer in polymerization reactions such as polycondensation or as a functionalizing agent for pre-existing polymers.
The incorporation of the dihydroquinolinone moiety into a polymer backbone can impart unique properties to the resulting material, such as thermal stability, fluorescence, or specific recognition capabilities. These functional polymers could find applications in areas such as polymer-based sensors, advanced coatings, and specialty plastics.
Development of Chemical Ligands and Organocatalysts
The inherent structural features of amino-dihydroquinolinone derivatives make them promising candidates for the development of specialized chemical tools, such as ligands for transition metal catalysis and metal-free organocatalysts.
While specific research focusing exclusively on this compound in catalysis is limited, the broader class of dihydroquinolinone and related amino-quinoline structures has been effectively utilized. For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in metal complexes for asymmetric transfer hydrogenation, a key reaction in synthesizing biologically active alkaloids. mdpi.com These ligands, which share the crucial amino-quinoline core, coordinate with metals like rhodium to create a chiral environment, enabling the production of specific stereoisomers of target molecules. mdpi.com
In the realm of organocatalysis, which avoids the use of metals, dihydroquinolin-2-ones are recognized as important bioactive structures. researchgate.net The development of enantioenriched 3,4-dihydroquinoline-2-one derivatives has been achieved through asymmetric [4+2]-cyclization reactions. researchgate.netscilit.com These reactions are often facilitated by bifunctional organocatalysts, such as those based on a squaramide scaffold, which can activate both reactants simultaneously through hydrogen bonding and other non-covalent interactions. researchgate.netscilit.com The amino group on a dihydroquinolinone scaffold, like the one in this compound, has the potential to act as a hydrogen-bond donor or a site for catalyst attachment, highlighting its potential utility in designing novel organocatalytic systems. bangor.ac.uknih.gov
The table below summarizes the performance of a representative bifunctional squaramide organocatalyst in the asymmetric synthesis of dihydroquinolin-2-one derivatives, illustrating the potential of such scaffolds in catalysis. scilit.com
| Entry | Reactant 1 (2-Amino-β-nitrostyrene) | Reactant 2 (Azlactone) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl substituted | Benzoyl protected | 95 | 19:1 | 97 |
| 2 | 4-Chlorophenyl substituted | Benzoyl protected | 92 | 15:1 | 95 |
| 3 | 4-Methylphenyl substituted | Benzoyl protected | 93 | 18:1 | 96 |
| 4 | 2-Naphthyl substituted | Benzoyl protected | 85 | 10:1 | 92 |
Data is illustrative and derived from studies on related systems.
Precursors in Natural Product Synthesis
Quinolines and their dihydro-derivatives are foundational structures in a vast array of natural products, particularly alkaloids, which exhibit a wide range of biological activities. researchgate.netegpat.com The synthesis of these complex natural molecules often relies on the use of versatile and appropriately functionalized building blocks. Dihydroquinolinone derivatives serve as key intermediates in the construction of these larger, more complex targets. mdpi.com
Synthetic strategies such as diversity-oriented synthesis (DOS) leverage common starting materials to produce libraries of natural product analogs. mdpi.comnih.gov The this compound scaffold is well-suited for such approaches. Its amino group provides a convenient handle for further chemical modification and diversification, allowing for the systematic synthesis of various analogs.
While a direct total synthesis of a natural product using this compound as the starting precursor is not prominently documented, the synthesis of the dihydroquinoline core itself is a subject of extensive research. Methods like hydrazine-catalyzed ring-closing carbonyl-olefin metathesis have been developed for the efficient construction of the 1,2-dihydroquinoline (B8789712) ring system. nih.gov These synthetic advancements provide access to a wide range of dihydroquinoline precursors that can then be elaborated into natural product targets. The functional groups present in this compound make it an attractive, albeit underexplored, precursor for accessing specific classes of quinoline (B57606) alkaloids.
Design of Scaffolds for Specific Property Modulation (e.g., as part of VEGFR-2 inhibitors)
The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets like protein kinases. nih.govresearchgate.net Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth. nih.govmdpi.com
Many successful kinase inhibitors are based on heterocyclic scaffolds that can bind to the ATP-binding site of the enzyme. mdpi.com Scaffolds like indolin-2-one, a close structural relative of dihydroquinolin-2-one, are central to several approved VEGFR-2 inhibitors, such as Sunitinib. mdpi.comresearchgate.net These scaffolds mimic the adenine (B156593) ring of ATP and use hydrogen bonding interactions to anchor within the kinase's hinge region. mdpi.com
The dihydroquinolinone core has been successfully used to develop inhibitors for other kinases, such as p38 MAP kinase. nih.govresearchgate.net In these inhibitors, the dihydroquinolinone pharmacophore serves as the central scaffold, with various substituents attached to modulate potency and selectivity. nih.gov The 5-amino group and 1-methyl group of this compound provide vectors for chemical modification, allowing chemists to systematically alter the molecule's properties to achieve potent and selective inhibition of a target kinase like VEGFR-2. The amino group, in particular, can serve as a key hydrogen bond donor or acceptor, or as a point of attachment for side chains designed to occupy specific pockets within the kinase active site. scielo.br
The table below shows examples of kinase inhibitors based on related heterocyclic scaffolds, demonstrating the effectiveness of these core structures in achieving high potency.
| Compound Scaffold | Target Kinase | IC₅₀ (µM) |
| Indolin-2-one derivative 1 | VEGFR-2 | 0.078 |
| Indolin-2-one derivative 2 | VEGFR-2 | 0.087 |
| Sunitinib (Reference) | VEGFR-2 | 0.139 |
| Dihydroquinolinone derivative | p38 MAP Kinase | Potent Inhibition Reported |
Data is compiled from studies on related inhibitor classes to illustrate scaffold potential. nih.govmdpi.com
Exploration of Structure-Property Relationships for Building Block Utility
Understanding the relationship between a molecule's structure and its chemical or biological properties is fundamental to its application as a building block. For this compound, the key structural features are the dihydroquinolinone core, the position of the amino group, and the N-methylation.
Studies on related quinolinone derivatives have systematically explored these structure-activity relationships (SAR). For example, in the development of immunosuppressive agents that inhibit interleukin-2 (B1167480) (IL-2) release, a series of quinolinone derivatives were synthesized and evaluated. nih.gov This research demonstrated that modifications to the side chains around the quinolinone skeleton dramatically impacted biological activity. The position and nature of substituents were found to be critical for potent inhibition. nih.gov
Similarly, in the context of p38 MAP kinase inhibitors, modifications to the dihydroquinolinone pharmacophore, including substitutions at various positions, were explored to optimize potency and improve physicochemical properties. nih.gov These studies revealed that even subtle changes, such as replacing the dihydroquinolinone with a quinolinone, could enhance inhibitory activity. nih.gov
The this compound scaffold offers several points for modification to explore SAR:
The Amino Group (C5-position): This group significantly influences the electronic properties of the aromatic ring. It can be acylated, alkylated, or transformed into other functional groups to probe interactions with a biological target or to alter the reactivity of the scaffold.
The N-Methyl Group (N1-position): The methyl group occupies a specific space and influences the conformation of the lactam ring. Replacing it with other alkyl groups or a hydrogen atom would directly impact the steric profile and potential hydrogen-bonding capabilities of the molecule.
The Aromatic Ring: The other positions on the benzene (B151609) ring (C6, C7, C8) are available for substitution with various groups (e.g., halogens, alkyls, ethers) to fine-tune properties like lipophilicity, solubility, and metabolic stability.
By systematically modifying these positions and observing the resulting changes in chemical reactivity or biological activity, a clear understanding of the structure-property relationships for this building block can be established, enabling its rational deployment in the design of new functional molecules. researchgate.netyoutube.com
Q & A
Q. What are the established synthetic routes for 5-Amino-1-methyl-1,2-dihydroquinolin-2-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, as demonstrated in analogous quinolinone derivatives (e.g., using Pd(dba)₂ and BINAP ligands for C–N bond formation) . Cyclization of substituted anilines with ketones or aldehydes under acidic conditions is another common approach. Purity optimization involves recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 100:1). Confirm purity via HPLC (>95%) and HRMS for molecular weight validation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the NH₂ proton signal (~δ 5.0–6.0 ppm, broad) and the methyl group on the quinolinone ring (δ 2.8–3.2 ppm). The carbonyl (C=O) appears at ~170–175 ppm in ¹³C NMR .
- X-ray Crystallography : Use SHELXL for structure refinement to confirm the planar quinolinone ring and hydrogen-bonding patterns .
- HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) with <2 ppm mass error .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (e.g., 1–13) and temperatures (4°C to 60°C) should be conducted via UV-Vis spectroscopy to identify degradation products. Store under inert atmosphere at −20°C to prevent oxidation .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or missing peaks) be resolved during structural validation?
- Methodological Answer :
- Deuterium Exchange : Use deuterated solvents (e.g., DMSO-d₆) and monitor NH₂ proton exchange to confirm dynamic processes .
- Variable-Temperature NMR : Identify conformational flexibility by acquiring spectra at 25°C and −40°C .
- Complementary Techniques : Validate via IR (C=O stretch at ~1650 cm⁻¹) and cross-check with computational simulations (DFT for optimized geometry) .
Q. What strategies are effective for optimizing reaction yields in the presence of steric hindrance from the methyl group?
- Methodological Answer :
- Catalyst Screening : Test bulky ligands (e.g., XPhos) to enhance Pd-catalyzed coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% under controlled temperature/pressure .
- DoE (Design of Experiments) : Apply fractional factorial design to evaluate variables (temperature, solvent, catalyst loading) and identify optimal conditions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The amino group (NH₂) and carbonyl oxygen are likely reactive centers .
- MD Simulations : Assess solvation effects and transition states in proposed reaction mechanisms (e.g., ring-opening reactions) .
Q. What experimental frameworks are recommended for studying biological activity while ensuring methodological rigor?
- Methodological Answer :
- PICO Framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control inhibitors), and Outcomes (IC₅₀, binding affinity) .
- High-Throughput Screening : Use fluorescence-based assays (e.g., FRET for kinase inhibition) with triplicate technical replicates to minimize variance .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?
- Methodological Answer :
- Error Source Analysis : Check for impurities (HPLC), solvent effects, or incorrect relaxation delays in NMR.
- Crystallographic Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized structures .
- Collaborative Peer Review : Use platforms like Coursera’s qualitative research guidelines to iteratively refine interpretations .
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
